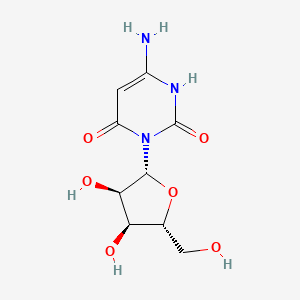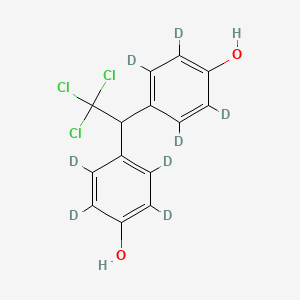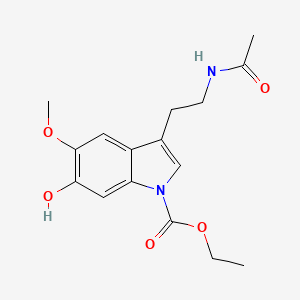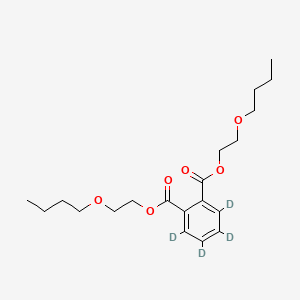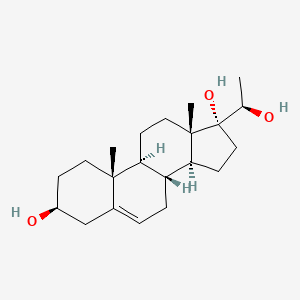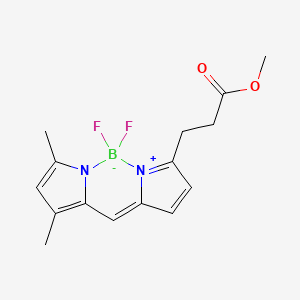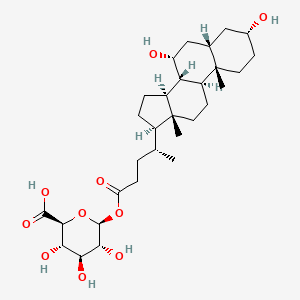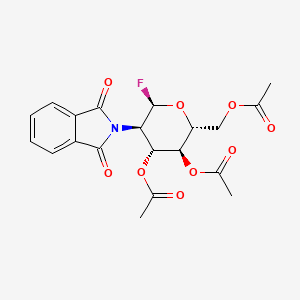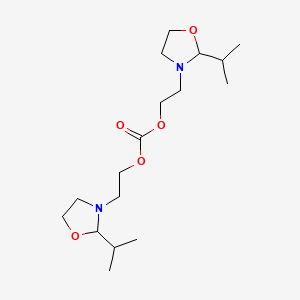
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 (Rac1-TTC-d4) is a synthetic compound that has been used in scientific research for a number of applications. It has been used to study the effects of Rac1 protein on cell signaling pathways, as well as the effects of Rac1 on cell growth and differentiation. Rac1-TTC-d4 has also been used to study the effects of Rac1 on the structure and function of proteins, and to investigate the mechanism of action of Rac1 in various cellular processes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 can be achieved through a multi-step process involving various chemical reactions.
Starting Materials
4-methoxyphenylacetic acid, ethyl acetoacetate, trichloromethyl chloroformate, sodium borohydride, deuterium oxide
Reaction
Step 1: Synthesis of 4-methoxyphenylacetic acid ethyl ester by reacting 4-methoxyphenylacetic acid with ethanol and sulfuric acid., Step 2: Synthesis of ethyl 3-(4-methoxyphenyl)acrylate by reacting 4-methoxyphenylacetic acid ethyl ester with ethyl acetoacetate and sodium ethoxide., Step 3: Synthesis of 1,2,3,4-tetrahydro-β-carboline by reacting ethyl 3-(4-methoxyphenyl)acrylate with sodium borohydride in methanol., Step 4: Synthesis of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 by reacting 1,2,3,4-tetrahydro-β-carboline with trichloromethyl chloroformate in the presence of deuterium oxide.
科学的研究の応用
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been used in a variety of scientific research applications. It has been used to study the effects of Rac1 protein on cell signaling pathways, as well as the effects of Rac1 on cell growth and differentiation. rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has also been used to study the effects of Rac1 on the structure and function of proteins, and to investigate the mechanism of action of Rac1 in various cellular processes. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been used to study the effects of Rac1 on the regulation of gene expression, and to investigate the role of Rac1 in the development of cancer.
作用機序
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 works by binding to and activating Rac1, a small GTPase protein. Activated Rac1 then binds to and activates other proteins, such as RhoA and PAK, which in turn activate various downstream signaling pathways. These pathways can lead to a variety of cellular responses, such as cell proliferation, migration, and differentiation.
生化学的および生理学的効果
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to have a variety of biochemical and physiological effects. In cell culture studies, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to induce the expression of genes involved in cell cycle progression and differentiation, as well as genes involved in cell migration and invasion. rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has also been shown to inhibit the growth of cancer cells, and to induce apoptosis in some types of cancer cells. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to modulate the expression of proteins involved in the regulation of cell adhesion and migration.
実験室実験の利点と制限
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to be relatively non-toxic, making it safe for use in laboratory experiments. However, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has some limitations. It is not specific to Rac1, and can also bind to and activate other GTPases, such as RhoA and PAK. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has a relatively low affinity for Rac1, making it difficult to use in high concentrations.
将来の方向性
Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has a number of potential future applications. It could be used to study the role of Rac1 in other cellular processes, such as cell adhesion and migration, or to investigate the effects of Rac1 on the structure and function of proteins. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 could be used to study the effects of Rac1 on gene expression, or to investigate the role of Rac1 in the development of cancer. Finally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 could be used to study the effects of Rac1 on the regulation
特性
CAS番号 |
1794886-07-9 |
|---|---|
製品名 |
rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 |
分子式 |
C12H11Cl3N2 |
分子量 |
293.608 |
IUPAC名 |
3,3,4,4-tetradeuterio-1-(trichloromethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/i5D2,6D2 |
InChIキー |
DPPAKKMPHBZNQA-NZLXMSDQSA-N |
SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl |
同義語 |
2,3,4,9-Tetrahydro-1-(trichloromethyl)-1H-pyrido[3,4-b]indole-d4; TaClo-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



